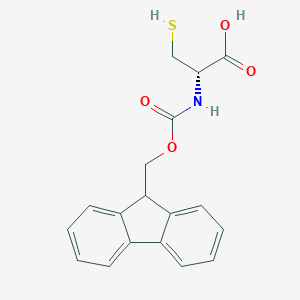

Fmoc-D-cysteine

Übersicht

Beschreibung

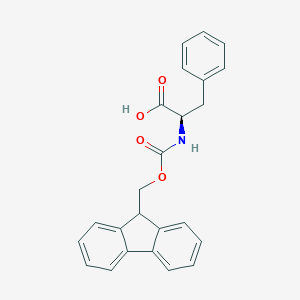

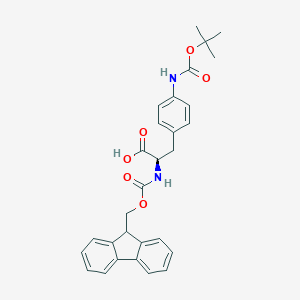

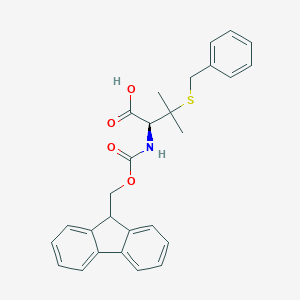

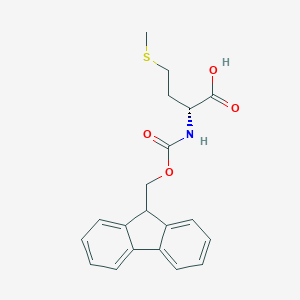

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .

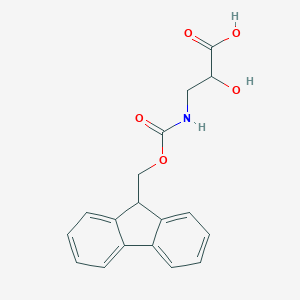

Molecular Structure Analysis

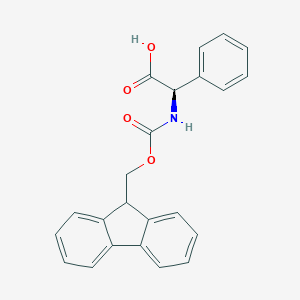

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .

Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .

Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Biomimetic Stereoselective Formation : Fmoc-D-cysteine is used in the synthesis of dehydrobutyrine (Dhb)-containing peptides. It plays a role in biomimetic cyclization via Michael addition, which is crucial in the formation of methyllanthionine, a component of lantibiotics like subtilin (Zhou & van der Donk, 2002).

Overcoming Synthesis Challenges : Addressing issues in Fmoc-based synthesis of C-terminal cysteine-containing peptides, researchers developed a strategy using postsynthetic introduction of C-terminal Cys to improve overall yields, which is important in peptide synthesis for biological applications (Lelièvre, Terrier, Delmas & Aucagne, 2016).

Synthesis of Glycopeptides and Derivatives : N α-(9-Fluorenylmethyloxycarbonyl)-L-cysteine, a derivative of Fmoc-L-cysteine, is a key intermediate in the preparation of S-substituted Fmoc-L-cysteine derivatives, essential for the synthesis of glycopeptides, which have significant biomedical research and pharmaceutical development implications (Zhao, 2001).

Racemization-Free Synthesis Techniques : The use of 2-chlorotrityl resin in Fmoc-based solid phase peptide synthesis with Fmoc-cysteine was found effective in suppressing racemization, which is vital for accurate peptide synthesis, exemplified in the successful synthesis of somatostatin (Fujiwara, Akaji & Kiso, 1994).

Side-Chain Protection of Cysteine : Fmoc-cysteine has been used for sulfhydryl protection in peptide synthesis, highlighting its role in facilitating amide bond-forming reactions and emphasizing the importance of selective cleavage techniques in peptide synthesis (West, Estiarte & Rich, 2001).

Efficient Chemical Protein Synthesis : Utilizing Fmoc-masked N-terminal cysteine in peptide thioester segments, researchers developed a method to facilitate chemical protein synthesis, showcasing Fmoc-cysteine's utility in complex protein synthesis processes (Kar et al., 2020).

Lysozyme Crystal Growth : Fmoc-CF (Cys-Phe) hydrogels containing Fmoc-cysteine were used to grow lysozyme crystals, demonstrating enhanced resistance against radiation damage, suggesting applications in biostructural studies and pharmaceutical development (Contreras-Montoya et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)